molecular formula C17H34ClNO4 B591807 Decanoyl-L-carnitine chloride CAS No. 369651-88-7

Decanoyl-L-carnitine chloride

Cat. No. B591807
CAS RN: 369651-88-7
M. Wt: 351.912
InChI Key: KETNUEKCBCWXCU-XFULWGLBSA-N
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Description

Decanoyl-L-carnitine chloride is an ester derivative of L-carnitine . It increases the formation of C24 fatty acid intermediates, as well as docosapentaenoic and docosahexaenoic acid in rat hepatocytes .


Synthesis Analysis

Decanoyl-L-carnitine can be synthesized within the body from the amino acids lysine or methionine . Vitamin C (ascorbic acid) is essential to the synthesis of carnitine .


Molecular Structure Analysis

The molecular formula of Decanoyl-L-carnitine chloride is C17H34ClNO4 . The average mass is 351.909 Da and the monoisotopic mass is 351.217621 Da .


Chemical Reactions Analysis

Decanoyl-L-carnitine chloride is involved in the transport of long chain fatty acids across the inner mitochondrial membrane . It also exports acyl groups from subcellular organelles and from cells to urine before they accumulate to toxic concentrations .


Physical And Chemical Properties Analysis

The physical and chemical properties of Decanoyl-L-carnitine chloride include a molecular formula of C17H34ClNO4, an average mass of 351.909 Da, and a monoisotopic mass of 351.217621 Da .

Scientific Research Applications

Internal Standard for Quantification

Decanoyl-L-carnitine chloride can be used as an internal standard for the quantification of decanoyl-L-carnitine . This is particularly useful in analytical chemistry where it helps in ensuring the accuracy and reliability of the results .

Research in Mitochondrial Biology

Decanoyl-L-carnitine chloride is used in the research area of mitochondrial biology . Mitochondria are vital for energy production in cells, and studying them can provide insights into various diseases and conditions .

Lipid Biochemistry

This compound plays a significant role in lipid biochemistry . It is involved in the metabolism of fatty acids, which are crucial components of cell membranes and are also used for energy storage .

Fatty Acid Degradation

Decanoyl-L-carnitine chloride is involved in the degradation of fatty acids . This process is essential for energy production in cells .

Mass Spectrometry Application

It is used in mass spectrometry, a powerful analytical technique used to quantify known materials, identify unknown compounds, and elucidate the structure and chemical properties of molecules .

Diagnosis of Fatty Acid Oxidation Disorders

Decanoyl-L-carnitine chloride is useful in the diagnosis of fatty acid oxidation disorders . These are metabolic disorders that affect the body’s ability to break down certain types of fats into energy .

Differentiation between Biochemical Phenotypes

This compound can help in differentiating between biochemical phenotypes of medium-chain acyl-CoA dehydrogenase (MCAD) deficiency . MCAD deficiency is a genetic disorder that prevents the body from converting certain fats to energy .

Research in Cell Biology

Decanoyl-L-carnitine chloride is used in the research area of cell biology . It can help scientists understand the complex processes that occur within cells .

Mechanism of Action

Safety and Hazards

Decanoyl-L-carnitine chloride may cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, teratogenic effects .

Future Directions

Decanoyl-L-carnitine is useful in the diagnosis of fatty acid oxidation disorders and differentiation between biochemical phenotypes of medium-chain acyl-CoA dehydrogenase (MCAD) deficiency .

properties

IUPAC Name

(3R)-3-decanoyloxy-4-(trimethylazaniumyl)butanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H33NO4.ClH/c1-5-6-7-8-9-10-11-12-17(21)22-15(13-16(19)20)14-18(2,3)4;/h15H,5-14H2,1-4H3;1H/t15-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KETNUEKCBCWXCU-XFULWGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCC(=O)O[C@H](CC(=O)[O-])C[N+](C)(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H34ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Decanoyl-L-carnitine chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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